![molecular formula C17H21N5O4 B3102524 tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate CAS No. 1417794-18-3](/img/structure/B3102524.png)
tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C17H21N5O4 . It is used for pharmaceutical testing . The compound is usually stored in a sealed, dry place at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-Boc-piperazine can undergo Buchwald-Hartwig coupling reactions with aryl halides . Also, it can be prepared in 80% yield via solvent-free N-Boc protection catalyzed by iodine .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate” is 359.38 g/mol . The compound is usually stored in a sealed, dry place at 2-8°C .Scientific Research Applications
Synthesis and Characterization :
- The compound has been utilized in the synthesis of various biologically active compounds. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a related compound, was synthesized and characterized as an important intermediate for benziimidazole compounds, which are biologically active (Liu Ya-hu, 2010).
- Another example is the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterized by spectroscopic methods and X-ray diffraction, indicating its potential for further biological evaluation (Sanjeevarayappa et al., 2015).
Structural and Conformational Analysis :
- tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, another related compound, underwent detailed structural confirmation using spectroscopy and X-ray diffraction. Density functional theory (DFT) calculations were also performed to analyze its molecular structure and electrostatic potential, highlighting its stability and molecular conformations (Yang et al., 2021).
- The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, emphasizing the typical bond lengths and angles of this piperazine-carboxylate, providing insights into its structural properties (Mamat et al., 2012).
Biological Activity Assessment :
- Some derivatives of tert-butyl piperazine-1-carboxylate have been synthesized and evaluated for biological activities. For example, their antibacterial and antifungal activities were studied, revealing moderate activity against various microorganisms (Kulkarni et al., 2016).
- Additionally, novel piperazine derivatives have been synthesized and evaluated as potential inhibitors for certain enzymes, showcasing the versatility of these compounds in drug discovery and biological studies (Chonan et al., 2011).
Future Directions
properties
IUPAC Name |
tert-butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-17(2,3)26-16(23)21-8-6-20(7-9-21)15-11-18-14-10-12(22(24)25)4-5-13(14)19-15/h4-5,10-11H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMCEXBPVQTNQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132884 | |
Record name | 1-Piperazinecarboxylic acid, 4-(6-nitro-2-quinoxalinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601132884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate | |
CAS RN |
1417794-18-3 | |
Record name | 1-Piperazinecarboxylic acid, 4-(6-nitro-2-quinoxalinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-(6-nitro-2-quinoxalinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601132884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.